molecular formula C24H18N4O5 B2855547 methyl 4-(2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate CAS No. 1021118-75-1

methyl 4-(2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate

Cat. No.: B2855547
CAS No.: 1021118-75-1
M. Wt: 442.431
InChI Key: MJSMNRLDLGGSCX-UHFFFAOYSA-N
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Description

Methyl 4-(2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a furan moiety, an indole ring, and a methyl benzoate group. The compound’s synthesis likely involves multi-step reactions, including condensation and cyclization, similar to methods reported for analogs (e.g., using Na₂S₂O₅ in DMF or carbon disulfide under reflux) .

Properties

IUPAC Name

methyl 4-[[2-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O5/c1-31-24(30)15-8-10-16(11-9-15)25-21(29)14-28-13-18(17-5-2-3-6-19(17)28)22-26-27-23(33-22)20-7-4-12-32-20/h2-13H,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSMNRLDLGGSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 4-(2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate typically involves multi-step organic reactions. The synthetic route may include the formation of the furan and oxadiazole rings, followed by their coupling with the indole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods would likely involve optimization of these conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The oxadiazole ring can be reduced to form different products.

    Substitution: The indole moiety can participate in electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-(2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent due to its unique structural features.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The furan and oxadiazole rings may interact with enzymes or receptors, leading to a biological response. The indole moiety can also play a role in binding to specific targets, influencing the compound’s overall activity. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Structural Features and Functional Groups

The target compound’s unique structure combines a 1,3,4-oxadiazole linked to a furan-2-yl group, an indole ring, and a methyl benzoate moiety. Below is a comparative analysis with structurally related compounds:

Compound Name (CAS/Identifier) Molecular Formula Key Functional Groups Structural Differences vs. Target Compound
Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate C21H22N2O2 Pyridoindole, benzoate Replaces oxadiazole-furan with pyridoindole ring
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate C18H15N3O4S Thiadiazole, phenylcarbamoyl Substitutes oxadiazole with thiadiazole; lacks indole
5-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-2-thiol C11H8N3OS Oxadiazole, indole, thiol Lacks furan and benzoate; includes thiol group
4-Arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one Varies Oxazole, fluoro-indole Oxazole core instead of oxadiazole; fluorinated indole

Key Observations :

  • Oxadiazole vs.
  • Furan vs.
  • Indole substitution : The indol-1-yl group in the target compound differs from indol-3-yl derivatives (e.g., ), which could alter receptor interactions .

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for this compound?

The synthesis involves multi-step reactions typical of heterocyclic systems. Key steps include:

  • Coupling reactions : The 1,3,4-oxadiazole ring can be synthesized via cyclization of acylthiosemicarbazides under oxidative conditions (e.g., using POCl₃ or H₂SO₄) .
  • Indole functionalization : The furan-substituted oxadiazole is introduced to the indole core via nucleophilic substitution or palladium-catalyzed cross-coupling .
  • Acetamido linker formation : The final coupling between the indole-oxadiazole-furan moiety and the methyl benzoate group is achieved using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
    Critical conditions : Maintain anhydrous environments for coupling steps, control reaction temperatures (typically 0–60°C), and use catalysts like nickel ferrite nanoparticles to enhance yields .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • ¹H/¹³C-NMR : Assign peaks for the furan (δ 6.3–7.2 ppm), oxadiazole (C=O at ~170 ppm), and indole NH (δ ~10 ppm) .
  • IR spectroscopy : Confirm carbonyl stretches (amide C=O at ~1650 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .
  • LC-MS/HPLC : Validate molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) under gradient elution with C18 columns .

Q. What preliminary biological activities have been reported for structurally similar compounds?

Analogous indole-oxadiazole hybrids exhibit:

  • Antimicrobial activity : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
  • Anticancer potential : IC₅₀ of 10–50 µM in breast cancer cell lines (MCF-7) through apoptosis induction .
  • Antioxidant effects : DPPH radical scavenging at 60–80% efficiency (50 µM) .

Advanced Research Questions

Q. How can reaction yields be optimized for the oxadiazole-indole coupling step?

  • Solvent selection : Use DMF or DCM for improved solubility of intermediates .
  • Catalyst screening : Nickel ferrite nanoparticles (5–10 mol%) enhance reaction rates and yields (from 60% to 85%) by promoting electron transfer .
  • Temperature control : Reflux (80–100°C) for cyclization steps vs. ice-cold conditions for acid-sensitive intermediates .

Q. How can researchers address discrepancies in observed vs. predicted bioactivity profiles?

  • Structural analogs : Compare bioactivity of derivatives with modified substituents (e.g., replacing furan with thiophene) to identify pharmacophore requirements .
  • Molecular docking : Simulate interactions with target proteins (e.g., DNA gyrase for antimicrobial activity) to rationalize activity gaps .
  • Metabolic stability assays : Test hepatic microsomal degradation to rule out rapid metabolism as a cause of reduced efficacy .

Q. What strategies optimize the compound’s solubility and stability in biological assays?

  • Prodrug design : Introduce phosphate or PEG groups at the benzoate methyl ester to enhance aqueous solubility .
  • Co-solvent systems : Use DMSO/PBS (≤1% v/v) for in vitro assays to prevent precipitation .
  • pH adjustments : Stabilize the oxadiazole ring by maintaining pH 6–7 in buffer solutions .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Core modifications : Synthesize analogs with variations in:
    • Oxadiazole substituents : Replace furan with pyridine or phenyl groups .
    • Indole position : Shift the oxadiazole from C3 to C5 of the indole .
  • Biological testing : Screen analogs against a panel of targets (e.g., kinases, GPCRs) to identify selectivity trends .
  • Data analysis : Use multivariate regression to correlate logP, polar surface area, and bioactivity .

Methodological Considerations

Q. What analytical techniques resolve contradictions in spectral data?

  • 2D-NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., aromatic protons) .
  • X-ray crystallography : Confirm spatial arrangement of the oxadiazole-indole-furan system .
  • Elemental analysis : Validate purity (>98%) when MS data are inconclusive .

Q. How should researchers handle safety and toxicity concerns during synthesis?

  • Hazard mitigation : Use fume hoods for POCl₃ (corrosive) and sodium hydride (flammable) .
  • First aid protocols : Immediate rinsing for skin/eye contact (15 min water flush) and activated charcoal for ingestion .
  • Toxicity screening : Conduct Ames tests for mutagenicity and acute toxicity in zebrafish models .

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